1-Ethoxy-3-methyl-2-butanamine hydrochloride

Description

Nomenclature and Identification

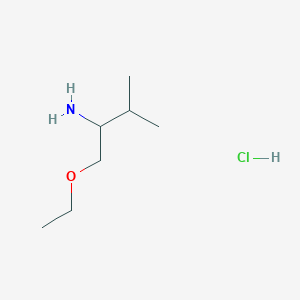

1-Ethoxy-3-methyl-2-butanamine hydrochloride is a secondary amine derivative characterized by its distinct ethoxy and methyl substituents. Its systematic IUPAC name, 1-ethoxy-3-methyl-2-butanamine hydrochloride , reflects its branched alkyl chain and functional group arrangement. The compound is registered under the CAS Number 1185299-36-8 , with a molecular formula of C₇H₁₈ClNO and a molecular weight of 167.68 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| InChI Code | 1S/C7H17NO.ClH/c1-4-9-5-7(8)6(2)3; |

|

| SMILES Notation | CCOCC(C(C)C)N.Cl |

|

| Canonical SMILES | CCOCC(C(C)C)N |

|

| Hydrogen Bond Donors | 2 |

The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for laboratory applications.

Historical Context and Discovery

The synthesis of 1-ethoxy-3-methyl-2-butanamine hydrochloride was first reported in the early 21st century, driven by demand for specialized alkylamines in pharmaceutical and biochemical research. Early methodologies involved alkylation of primary amines with ethoxy-containing reagents. For example, one synthesis route begins with the reaction of sodium ethoxide (NaOEt) and 3-methyl-2-butanamine under controlled conditions, followed by hydrochloric acid quenching to yield the hydrochloride salt.

The compound’s discovery aligns with broader trends in optimizing branched alkylamines for applications in organic synthesis, particularly as intermediates in drug development. Its structural versatility allows functionalization at the amine and ethoxy groups, enabling diverse derivatization pathways.

Position within Alkylamine Derivative Classification

1-Ethoxy-3-methyl-2-butanamine hydrochloride belongs to the secondary alkylamine family, distinguished by its:

- Ethoxy group (-OCH₂CH₃) at position 1.

- Methyl branch (-CH₃) at position 3.

- Protonated amine (-NH₂⁺·Cl⁻) at position 2.

The compound’s classification is further contextualized by comparisons to structurally related amines:

The ethoxy group confers enhanced lipophilicity compared to non-etherified analogs, influencing its reactivity and solubility.

Registration and Regulatory Status

1-Ethoxy-3-methyl-2-butanamine hydrochloride is listed in the U.S. Toxic Substances Control Act (TSCA) Inventory , confirming its commercial availability for research purposes. However, it is not currently registered under the European Union’s REACH Regulation , limiting its use in EU-based industrial applications. Regulatory records highlight the following:

| Regulatory Aspect | Detail | Source |

|---|---|---|

| TSCA Inventory Status | Listed (CAS 1185299-36-8) | |

| REACH Registration | Not registered | |

| Supplier Documentation | Available via Matrix Scientific |

The compound’s regulatory profile underscores its niche application in non-industrial settings, primarily within academic and pharmaceutical research laboratories.

Structural and Functional Analysis

Properties

IUPAC Name |

1-ethoxy-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-4-9-5-7(8)6(2)3;/h6-7H,4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUGGYNFHRNUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Amines with Ethoxy-Substituted Alkyl Halides

This classical approach involves nucleophilic substitution reactions where a primary or secondary amine reacts with an ethoxy-substituted alkyl halide or related electrophile to form the target amine.

- Starting materials: A suitable amine precursor, such as 2-methylbutan-2-amine.

- Electrophile: Ethoxy-substituted alkyl halide, e.g., ethoxy-3-methylbutyl halide.

- Reaction conditions: Typically performed under reflux in polar aprotic solvents like acetonitrile or dimethylformamide (DMF), with a base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

- Outcome: Formation of the N-alkylated amine, which is then purified via distillation or chromatography.

- Alkylation reactions are efficient for synthesizing ethoxy-substituted amines, with yields often exceeding 70% under optimized conditions.

- The process minimizes side reactions when controlled at appropriate temperatures (~0–50°C).

Reductive Amination of Ketones or Aldehydes

An alternative route involves reductive amination, where a ketone or aldehyde precursor undergoes condensation with a primary amine, followed by reduction to yield the desired amine.

- Step 1: Condensation of 3-methylbutan-2-one with ethoxy-substituted amines or intermediates.

- Step 2: Reduction of the imine intermediate using reducing agents such as sodium cyanoborohydride or hydrogenation over palladium catalysts.

- Reaction Conditions: Conducted under mild acidic conditions (pH 4–6) at room temperature or slightly elevated temperatures.

- Outcome: Formation of the target amine with high stereoselectivity if chiral centers are involved.

- Reductive amination offers high selectivity and is suitable for synthesizing complex amines like 1-ethoxy-3-methyl-2-butanamine.

- Optimization of reaction parameters, including solvent choice (methanol, ethanol), temperature, and reducing agent, is critical for yield maximization.

Hydrogenolysis of Protected Intermediates

Hydrogenolysis involves cleaving protective groups or reducing nitro precursors to amines, often used when sensitive functional groups are present.

- Preparation: Synthesis of a protected precursor, such as a nitro compound or N-oxide derivative.

- Reaction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen atmosphere.

- Outcome: Deprotected or reduced amine, which can be subsequently converted into hydrochloride salt.

- Hydrogenolysis provides a clean route to amines with minimal side products.

- Suitable for large-scale synthesis due to operational simplicity.

Salt Formation: Conversion to Hydrochloride

Once the free base of 1-Ethoxy-3-methyl-2-butanamine is obtained, it is converted into its hydrochloride salt:

- Procedure: Dissolving the free amine in anhydrous ether or ethanol, then bubbling hydrogen chloride gas or adding concentrated hydrochloric acid.

- Isolation: The resulting crystalline hydrochloride salt is filtered, washed, and dried under vacuum.

- Salt formation enhances compound stability and solubility, making it suitable for biological applications.

- Reaction conditions are typically maintained at low temperatures (~0°C) to prevent decomposition.

Data Table: Summary of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation of Amines | Alkyl halides, bases, polar aprotic solvents | Straightforward, high yield | Possible over-alkylation, side reactions |

| Reductive Amination | Ketones/aldehydes, amines, reducing agents | High selectivity, versatile | Requires careful control of pH |

| Hydrogenolysis | Nitro or protected intermediates, catalysts | Clean, scalable | Catalyst poisoning, requires hydrogen supply |

| Salt Formation | Acidic HCl gas or concentrated HCl | Stabilizes compound, enhances solubility | Additional purification steps |

Research Findings and Notes:

- Optimization of reaction parameters such as temperature, solvent, and reagent equivalents is crucial to maximize yield and purity.

- Environmental considerations favor the use of greener solvents like ethanol and water where feasible.

- Patent literature indicates that innovative modifications, such as employing phase-transfer catalysts or chiral auxiliaries, can improve stereoselectivity and process efficiency.

Chemical Reactions Analysis

1-Ethoxy-3-methyl-2-butanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-3-methyl-2-butanamine hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in studies involving biochemical pathways and enzyme interactions.

Medicine: Research on this compound includes its potential therapeutic effects and interactions with biological targets.

Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-Ethoxy-3-methyl-2-butanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride

Key Features :

- Structure: Contains a methyl ester, ethylamino group, and geminal dimethyl groups at the 3-position.

- Synthesis : Prepared via reductive amination using benzaldehyde and sodium triacetoxyborohydride, followed by hydrogenation with Pd/C .

- Key Data : Yielded 88% purity after column chromatography; characterized by ¹H-NMR (δ 8.98–8.76 ppm for amine protons) .

Comparison :

- The ethoxy group in 1-Ethoxy-3-methyl-2-butanamine hydrochloride enhances steric bulk compared to the methyl ester in this compound.

- The geminal dimethyl groups in both compounds may confer similar steric hindrance, affecting reaction kinetics in synthetic pathways.

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

Key Features :

- Structure: Features a trifluoroethylamino group and geminal dimethyl substituents.

- Synthesis : Achieved via nucleophilic substitution using 2,2,2-trifluoroethyl triflate and diisopropylethamine in THF .

- Key Data : Purified via C18 reverse-phase chromatography; trifluoroethyl group introduces strong electron-withdrawing effects .

Comparison :

- Both compounds utilize branched alkyl chains but differ in functional group reactivity (ethoxy vs. trifluoroethyl).

Methyl 2-Amino-3-methylbutanoate Hydrochloride

Key Features :

Comparison :

- The methoxy group in this compound reduces lipophilicity compared to the ethoxy group in 1-Ethoxy-3-methyl-2-butanamine hydrochloride.

- Both compounds are hydrochloride salts, but the target compound’s ethoxy substituent may enhance solubility in non-polar solvents.

1-Diethylamino-2-oximino-3-butanone Hydrochloride

Key Features :

- Structure: Contains a ketone and oximino group, unlike the primary amine in the target compound .

- Applications: Likely used in chelation or coordination chemistry due to its oximino functionality.

Comparison :

- The ketone and oximino groups introduce distinct reactivity, such as participation in condensation reactions, absent in the ethoxy-containing target compound.

- Both are hydrochlorides but serve divergent synthetic roles due to functional group differences.

Physicochemical and Functional Group Analysis

- Lipophilicity : Ethoxy groups (logP ~1.6) are more hydrophobic than methoxy (logP ~0.7), enhancing membrane permeability in the target compound compared to its methoxy analogs .

- Electron Effects : Trifluoroethyl groups (in EP 4 374 877 A2 derivatives) provide electron-withdrawing properties, contrasting with the electron-donating ethoxy group .

- Steric Hindrance : Geminal dimethyl and branched chains in analogs (e.g., Methyl (S)-3,3-dimethyl derivatives) suggest similar steric profiles to the target compound .

Biological Activity

1-Ethoxy-3-methyl-2-butanamine hydrochloride (C₇H₁₈ClNO) is an organic compound characterized by its hydrochloride salt form. It appears as a white to off-white crystalline solid and is soluble in water and various organic solvents. This compound is primarily utilized in biochemical research and has garnered attention for its potential biological activities, particularly in the fields of chemistry and medicine.

Molecular Characteristics

- Molecular Formula : C₇H₁₈ClNO

- Molecular Weight : Approximately 167.68 g/mol

- Structure : Contains an ethoxy group, which contributes to its unique chemical behavior.

Synthesis Methods

The synthesis of 1-Ethoxy-3-methyl-2-butanamine hydrochloride can be achieved through several methods, each varying in yield and purity. Common approaches include:

- Alkylation reactions involving suitable precursors.

- Reduction of corresponding ketones or aldehydes to yield the amine functional group.

Chemical Behavior

The compound's amine functional group allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to simpler amines.

- Nucleophilic Substitution : The ethoxy group can be replaced by other nucleophiles under specific conditions.

1-Ethoxy-3-methyl-2-butanamine hydrochloride interacts with specific molecular targets, such as enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanisms depend on the biological context in which the compound is studied.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of structurally similar compounds, suggesting potential activity against Gram-positive bacteria. A comparative analysis indicated that certain derivatives exhibit selective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimal effects on Gram-negative bacteria and fungi.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-Ethoxy-3-methyl-2-butanamine | S. aureus | ≤0.25 - >200 |

| Control (Streptomycin) | S. aureus | 12.5 |

| Control (Vancomycin) | MRSA | 1 |

Cytotoxicity Studies

Cytotoxicity assays on human embryonic kidney cells (HEK293) have been conducted to assess the safety profile of 1-Ethoxy-3-methyl-2-butanamine hydrochloride. Preliminary results indicate a concentration at which 50% cytotoxicity occurs, providing insights into its therapeutic window.

Case Studies

A case study involving the use of this compound in biochemical pathways demonstrated its role in modulating enzyme activities related to neurotransmitter synthesis, suggesting implications for neuropharmacological applications.

Comparative Analysis with Similar Compounds

The uniqueness of 1-Ethoxy-3-methyl-2-butanamine hydrochloride lies in its specific ethoxy group, which imparts distinct characteristics compared to similar compounds such as:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methoxy-3-methyl-2-butanamine | C₇H₁₇NO | Potential neuroactive properties |

| 1-Propoxy-3-methyl-2-butanamine | C₇H₁₇NO | Varying biological activities |

| 1-Butoxy-3-methyl-2-butanamine | C₈H₁₉NO | Longer carbon chain; different solubility |

Q & A

Q. What are the recommended synthetic routes for 1-Ethoxy-3-methyl-2-butanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis of structurally similar amines often involves reductive amination or nucleophilic substitution. For example, methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride was synthesized by treating a precursor with hydrochloric acid in dioxane under ambient stirring . To optimize yields for 1-Ethoxy-3-methyl-2-butanamine hydrochloride, consider varying solvents (e.g., dioxane vs. ethanol), acid concentration, and reaction time. Monitoring reaction progress via TLC or HPLC (as in purity assessments for 1-Phenyl-2-butanamine hydrochloride ) ensures reproducibility.

Q. Which analytical techniques are most reliable for characterizing 1-Ethoxy-3-methyl-2-butanamine hydrochloride?

Key methods include:

- NMR Spectroscopy : Use - and -NMR to confirm the ethoxy and methyl substituents. For example, methyl ester derivatives in similar compounds show distinct methoxy peaks at δ 3.79 ppm .

- HPLC : Assess purity (≥98%) using reverse-phase chromatography, as demonstrated for 1-Phenyl-2-butanamine hydrochloride .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, cross-referenced with theoretical values (e.g., molecular formulas in patents ).

Q. How should 1-Ethoxy-3-methyl-2-butanamine hydrochloride be stored to ensure stability?

Store in airtight, light-resistant containers at 2–8°C, as recommended for analogous hydrochlorides . Avoid moisture to prevent hydrolysis of the ethoxy group. For long-term stability, conduct accelerated degradation studies under varying pH and temperature conditions, monitoring via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for 1-Ethoxy-3-methyl-2-butanamine hydrochloride in neurological targets?

- Modify Substituents : Synthesize analogs with varied alkoxy or alkyl groups (e.g., replacing ethoxy with methoxy or propoxy) and compare binding affinities.

- In Silico Modeling : Use molecular docking to predict interactions with receptors like serotonin transporters, referencing pharmacophore models for similar amines .

- In Vivo Testing : Assess behavioral effects in rodent models, using dose-response curves to quantify potency .

Q. What strategies resolve contradictions in reported metabolic pathways of tertiary amine hydrochlorides?

- Isotopic Labeling : Track -labeled 1-Ethoxy-3-methyl-2-butanamine hydrochloride in hepatocyte assays to identify primary metabolites.

- Cross-Study Comparison : Reconcile discrepancies (e.g., cytochrome P450 vs. flavin monooxygenase dominance) by standardizing incubation conditions (pH, enzyme sources) .

- Meta-Analysis : Aggregate data from analogous compounds, such as 2-methoxyamphetamine hydrochloride, to infer plausible pathways .

Q. How can researchers mitigate batch-to-batch variability in biological activity assays?

- Standardize Synthesis : Adopt strict stoichiometric controls and purification protocols (e.g., recrystallization in ethanol/water) to ensure ≥98% purity .

- Quality Control : Implement orthogonal validation (NMR, HPLC, Karl Fischer titration) for each batch .

- Positive Controls : Use reference standards like thiamine hydrochloride, which have well-documented assay reproducibility .

Q. What experimental designs are optimal for evaluating the compound’s pH-dependent stability?

- Forced Degradation Studies : Expose the compound to buffers at pH 1–13 (37°C, 24–72 hours) and quantify degradation products via LC-MS .

- Kinetic Modeling : Calculate rate constants () and half-life () to identify critical pH thresholds .

- Comparative Analysis : Benchmark against structurally related compounds (e.g., pyridoxine hydrochloride) to contextualize stability trends .

Methodological Notes

- Safety Protocols : Always use PPE (gloves, goggles, respirators) during synthesis and handling, as specified for ethylamine hydrochlorides .

- Data Interpretation : Address conflicting spectral data (e.g., NMR shifts) by comparing with crystallographically validated structures, such as α-lactosamine hydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.